molecular formula C24H16BrN B1376297 3-(2-bromophenyl)-9-phenyl-9H-carbazole CAS No. 1190100-35-6

3-(2-bromophenyl)-9-phenyl-9H-carbazole

Cat. No. B1376297
M. Wt: 398.3 g/mol
InChI Key: BOSJLNBBNRZUCL-UHFFFAOYSA-N
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Patent
US08361638B2

Procedure details

1.1 g (1 mmol) of tetrakis(triphenylphosphino)palladium(0) are added to a mixture of 28.7 g (100 mmol) of N-phenylcarbazole-3-boronic acid, 36.1 ml (300 mmol) of 1,2-dibromobenzene in 150 ml of dioxane, 100 ml of 2-ethoxyethanol and 250 ml of 2 N sodium carbonate solution, and the mixture is heated under reflux for 16 h. After cooling, the organic phase is separated off, 500 ml of toluene are added, and the mixture is washed three times with 500 ml of water, dried over magnesium sulfate, filtered through silica gel and then freed from toluene and excess 1,2-dibromobenzene in vacuo. The residue is washed by stirring three times with hot ethanol. Yield: 26.7 g (67 mmol), 67.1%, purity 97% according to
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
36.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:19]3[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1Br>O1CCOCC1.C(OCCO)C.C(=O)([O-])[O-].[Na+].[Na+].C1(P([Pd-4](P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[C:16]1[CH:17]=[CH:18][C:19]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:4.5.6|

Inputs

Step One
Name
Quantity
28.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)B(O)O
Name
Quantity
36.1 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCCO
Name
Quantity
250 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.1 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd-4](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring three times with hot ethanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
ADDITION
Type
ADDITION
Details
500 ml of toluene are added
WASH
Type
WASH
Details
the mixture is washed three times with 500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
The residue is washed

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC=C1)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.